1-(2,4,6-Trihydroxyphenyl)hexan-1-one
Description
Contextualization within Acylphloroglucinols and Related Natural Products Chemistry
1-(2,4,6-Trihydroxyphenyl)hexan-1-one belongs to the broad class of naturally occurring compounds known as phloroglucinol (B13840) derivatives. Over a thousand such derivatives have been identified from natural sources like plants, brown algae, and microorganisms. nih.govacs.org These compounds all share a core phloroglucinol motif but exhibit immense structural diversity. nih.gov This diversity gives rise to subclasses such as simple and oligomeric phloroglucinols, phloroglucinol–terpenes, xanthones, flavonoids, and coumarins. rsc.org
Specifically, this compound is a member of the acylphloroglucinol subclass. These are characterized by the attachment of one or more acyl groups to the phloroglucinol ring. They can be simple, like the title compound, or become highly complex through further modifications. rsc.org A significant group of related compounds are the polycyclic polyprenylated acylphloroglucinols (PPAPs), which are hybrid natural products formed from both the polyketide and mevalonate (B85504) pathways. acs.org These complex molecules, often isolated from plants of the genus Hypericum, feature intricate bicyclic or polycyclic core structures built upon an acylphloroglucinol foundation. rsc.orgacs.orgtandfonline.com The structural variety and utility of acylphloroglucinols have made them popular targets for chemical synthesis. rsc.orgacs.org
Historical Overview of Research on Phloroglucinol Derivatives and Their Biological Relevance
The history of phloroglucinol research began in 1855, when Austrian chemist Heinrich Hlasiwetz first prepared the parent compound, phloroglucinol, from phloretin, a natural product found in apple trees. wikipedia.org The medicinal use of phloroglucinol-containing plants predates this scientific isolation. For centuries, extracts from Male Fern (Dryopteris filix-mas) were used as a traditional remedy for expelling tapeworms. dc.gov The active constituents responsible for this anthelmintic activity were later identified as phloroglucinol derivatives, primarily filicin, filicic acid, and flavaspidic acid. dc.gov
In the 20th and 21st centuries, research has unveiled a vast spectrum of biological activities associated with phloroglucinol derivatives. rsc.orgnih.gov These compounds are now recognized for their potent antimicrobial, antioxidant, anti-inflammatory, antiviral, and antifungal properties. nih.govrsc.orgnih.gov
A notable area of research involves phloroglucinol derivatives produced by microorganisms. For instance, 2,4-diacetylphloroglucinol (B43620) (DAPG), produced by soil bacteria of the Pseudomonas genus, is a key factor in the suppression of various soil-borne plant diseases, including take-all of wheat. nih.gov DAPG acts as a broad-spectrum antimicrobial agent and a signaling molecule in the plant's root zone (rhizosphere). nih.gov
Contemporary research continues to explore highly complex derivatives. Polycyclic polyprenylated acylphloroglucinols (PPAPs) like garcinol (B8244382) and hyperforin (B191548) are subjects of intense study. acs.org Pharmacological investigations have revealed that these molecules possess significant antitumor and neuro-regulatory activities, making them important leads in drug discovery. acs.org The synthesis of various natural product-based acylphloroglucinol derivatives is an active field of research aimed at identifying new antifungal agents. acs.orgnih.gov
Table 2: Examples of Acylphloroglucinol Derivatives and their Biological Context
| Compound Name | Natural Source (Example) | Noted Biological Relevance |
|---|---|---|
| This compound | Dictyostelium discoideum (biosynthesis) | Precursor to differentiation-inducing factor (DIF-1). ebi.ac.uk |
| 2,4-Diacetylphloroglucinol (DAPG) | Pseudomonas spp. | Antimicrobial, biocontrol of plant pathogens. nih.gov |
| Grandinol | Eucalyptus species | Acylphloroglucinol found in essential oils. nih.govresearchgate.net |
| Filicin (Filicic Acid) | Male Fern (Dryopteris filix-mas) | Traditional anthelmintic (anti-worm) agent. dc.gov |
| Hyperforin | Hypericum perforatum (St. John's Wort) | Regulation of neurotransmitter levels. acs.org |
| Garcinol | Garcinia indica | Antitumor mechanisms. acs.org |
| Guttiferone K | Garcinia species | Antineoplastic potential. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-5-9(14)12-10(15)6-8(13)7-11(12)16/h6-7,13,15-16H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMMTOZHCJCZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C(C=C1O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5665-89-4 | |
| Record name | 1-(2,4,6-trihydroxyphenyl)hexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Occurrence and Biosynthetic Pathways
Isolation and Characterization from Biological Sources
The identification of 1-(2,4,6-trihydroxyphenyl)hexan-1-one from natural sources has been achieved through detailed phytochemical and metabolic analyses.
This compound has been successfully isolated from the plant kingdom. ebi.ac.uk Specifically, it was identified in the stem bark of Syncarpia glomulifera, a member of the Myrtaceae family. ebi.ac.uk The isolation was accomplished through bioassay-guided fractionation of a methanol (B129727) extract of the bark, leading to the characterization of the pure compound alongside other phloroglucinol (B13840) derivatives and triterpenes. ebi.ac.uk Its structure was confirmed using mass spectrometry and NMR spectroscopy. ebi.ac.uk
| Organism | Family | Part Used | Isolated Compound |
|---|---|---|---|
| Syncarpia glomulifera | Myrtaceae | Stem Bark | This compound |
Beyond the plant kingdom, this compound is a well-characterized eukaryotic metabolite, notably from the social amoeba Dictyostelium discoideum. ebi.ac.ukebi.ac.uk In this organism, the compound is not a final product but a key biosynthetic intermediate. ebi.ac.ukebi.ac.uk It is the direct precursor to the differentiation-inducing factor 1 (DIF-1), a chlorinated polyketide that governs the differentiation of stalk cells during the formation of the multicellular fruiting body. ebi.ac.uknih.govnih.govebi.ac.uk The presence of this precursor, often referred to as THPH (2,4,6-trihydroxyphenyl-1-hexan-1-one) in the context of Dictyostelium, was confirmed through feeding experiments where living cells were shown to convert exogenously supplied THPH into DIF-1. ebi.ac.uk
Elucidation of Biosynthetic Routes
The formation of this compound is a multi-step enzymatic process, primarily understood through the lens of polyketide biosynthesis.
The biosynthesis of this compound is established as a polyketide-derived pathway. ebi.ac.uknih.gov Polyketides are a diverse class of natural products assembled through the sequential condensation of small carboxylic acid units in a process that mirrors fatty acid synthesis. nih.gov The general mechanism involves repeated decarboxylative Claisen condensations between a starter unit and extender units, which are typically thioesters of coenzyme A. nih.gov The synthesis of the this compound scaffold is believed to start with a hexanoyl-CoA starter unit, followed by iterative condensations with malonyl-CoA extender units, which are catalyzed by a polyketide synthase (PKS) enzyme. nih.gov This process results in a linear polyketide chain that undergoes an intramolecular Claisen cyclization to form the characteristic phloroglucinol aromatic ring. nih.gov
In Dictyostelium discoideum, the specific enzyme responsible for synthesizing the precursor of DIF-1 has been identified as a novel and unusually complex polyketide synthase named StlB. nih.govresearchgate.net StlB is a "steely" PKS, a massive, multi-domain protein that represents a hybrid of different PKS types. nih.govnih.gov It is a fusion of a type I fatty acid synthase (FAS) and an iterative type III polyketide synthase (also known as a chalcone (B49325) synthase-like enzyme). nih.govnih.gov
The proposed mechanism for StlB involves its N-terminal type I FAS-like domains synthesizing a hexanoyl precursor. nih.govresearchgate.net This acyl product is then believed to be directly transferred to the C-terminal type III PKS domain. nih.govresearchgate.net This domain catalyzes both the subsequent iterative polyketide chain extension and the final cyclization reaction to produce this compound. nih.govnih.gov Genetic disruption of the stlB gene in Dictyostelium confirms its essential role in this biosynthetic cascade. researchgate.net
| Enzyme | Type | Organism | Function |
|---|---|---|---|
| StlB | Hybrid Type I FAS / Type III PKS | Dictyostelium discoideum | Catalyzes the synthesis of this compound |
The biological significance of this compound in Dictyostelium discoideum is defined by its role as an obligate intermediate in the biosynthesis of Differentiation-Inducing Factor 1 (DIF-1). ebi.ac.ukebi.ac.uknih.gov DIF-1 is a crucial signaling molecule, or morphogen, that directs the development of prestalk cells into mature stalk cells. ebi.ac.uknih.gov
The biosynthetic pathway proceeds from this compound (THPH) through a series of functionalization steps. nih.govnih.gov The pathway involves two key enzymatic modifications:
Chlorination : The THPH molecule undergoes a dichlorination reaction. nih.govnih.gov
O-methylation : Following chlorination, a specific O-methyltransferase, the product of the dmtA gene, catalyzes the final methylation step to yield the active DIF-1 molecule. nih.govresearchgate.net
The identity of this compound as the precursor was solidified by studies showing that mutants blocked in the final methylation step (dmtA⁻) could be supplied with the precursor to produce DIF-1 when mixed with mutants unable to synthesize the precursor itself (Steely2⁻). nih.gov
Enzymatic Steps in Derivative Formation (e.g., Chlorination, O-Methylation)
The core structure of this compound serves as a scaffold for further enzymatic modifications, most notably chlorination and O-methylation, leading to the formation of biologically active derivatives. These processes are catalyzed by specific classes of enzymes that introduce functional groups to the phloroglucinol ring.
Chlorination:
The chlorination of this compound and its analogs is primarily carried out by a class of enzymes known as flavin-dependent halogenases (FDHs) . These enzymes facilitate the regioselective halogenation of electron-rich aromatic compounds. The reaction mechanism involves the use of a reduced flavin adenine (B156593) dinucleotide (FADH2), typically supplied by a partner flavin reductase, and molecular oxygen to oxidize a halide ion (e.g., Cl-) to a highly reactive hypohalous acid (HOCl). mdpi.com This reactive intermediate is then channeled through a tunnel within the enzyme to the active site, where it can electrophilically attack the aromatic ring of the substrate. mdpi.comnih.gov
In the context of phloroglucinol derivatives, a key lysine (B10760008) residue within the active site is often implicated in activating the hypohalous acid for a precise attack on the substrate. nih.gov Research on various flavin-dependent halogenases has demonstrated their ability to chlorinate a range of aromatic substrates. chemrxiv.orgnih.gov For instance, the tryptophan 7-halogenase PrnA from Pseudomonas fluorescens can chlorinate not only tryptophan but also other indole (B1671886) derivatives. nih.govnih.gov While direct studies on the chlorination of this compound by a specific halogenase are detailed in the context of DIF-1 biosynthesis, the general mechanism is conserved across this enzyme family.
The following table summarizes the key components and products of the enzymatic chlorination of a phloroglucinol core:
| Substrate | Enzyme Class | Key Cofactors/Components | Product |
| This compound | Flavin-dependent halogenase | FADH2, O2, Cl- | Chlorinated this compound derivatives |
O-Methylation:
Following chlorination, or in some cases independently, the hydroxyl groups of this compound and its derivatives can be methylated. This reaction is catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.
A notable example is the phloroglucinol O-methyltransferase (POMT) , which has been characterized for its role in the biosynthesis of 1,3,5-trimethoxybenzene (B48636) in Rosa chinensis. nih.gov This enzyme specifically methylates phloroglucinol to produce 3,5-dihydroxyanisole. nih.gov While this particular enzyme acts on the basic phloroglucinol structure, other OMTs have been shown to act on more complex, substituted phloroglucinol derivatives. For instance, catechol-O-methyltransferase (COMT) is known to methylate various catechol-containing compounds, and studies have shown that it can be inhibited by catechol metabolites of PCBs, highlighting the interaction of substituted phenolics with this class of enzymes. nih.gov In the biosynthesis of flavonoids in Chrysanthemum indicum, various OMTs are responsible for the O-methylation of flavonoids, which can enhance their stability and biological activity. mdpi.com
The enzymatic O-methylation of a chlorinated derivative of this compound is a critical step in the formation of certain natural products. The specificity of the OMT determines which hydroxyl group is methylated.
The table below outlines the enzymatic O-methylation process:
| Substrate | Enzyme Class | Methyl Donor | Product |
| Chlorinated this compound derivative | O-methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) | O-methylated and chlorinated this compound derivative |
Chemical Synthesis and Derivatization Strategies
De Novo Chemical Synthesis Methodologies for 1-(2,4,6-Trihydroxyphenyl)hexan-1-one
De novo synthesis provides a direct and controlled route to this compound, allowing for the production of the pure compound for further study and derivatization.
The most common and direct method for synthesizing this compound and other acylphloroglucinols is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of the electron-rich phloroglucinol (B13840) ring. researchgate.net The reaction typically uses an acylating agent, such as hexanoyl chloride or hexanoic anhydride, and a Lewis acid catalyst. organic-chemistry.orgnih.gov
The general reaction is as follows: Phloroglucinol is reacted with hexanoyl chloride in the presence of a catalyst like aluminum chloride (AlCl₃). acs.orggoogle.comgoogle.com The highly symmetrical and activated phloroglucinol ring, with its three hydroxyl groups, readily undergoes acylation at one of its chemically equivalent active sites (positions 2, 4, or 6). researchgate.net
Historically, catalysts such as AlCl₃, boron trifluoride-etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂) have been employed for this transformation. rsc.org The choice of solvent and catalyst is crucial and can significantly impact the reaction's outcome and yield. google.com
While direct acylation is prevalent, alternative strategies for constructing the acylphloroglucinol scaffold exist. One such method is the Fries rearrangement. This reaction involves the rearrangement of an O-acylated phloroglucinol (an ester) to a C-acylated phloroglucinol (a ketone) under the influence of a Lewis acid catalyst. researchgate.net This can sometimes occur in conjunction with direct C-acylation during a Friedel-Crafts reaction. researchgate.net
Biosynthesis-inspired approaches have also been developed for more complex, related structures like polyprenylated acylphloroglucinols (PPAPs). These methods can involve multiple steps, such as double decarboxylative allylation followed by dearomative conjunctive allylic alkylation, to build complex molecular architectures on the phloroglucinol core. acs.org Although more complex, these routes offer modularity for creating diverse analogues. acs.org
Optimizing the synthesis of acylphloroglucinols is critical for improving efficiency and making the process more environmentally friendly. Key parameters that are often adjusted include the catalyst, solvent system, temperature, and reaction time. rsc.org
Early procedures using nitrobenzene (B124822) as a solvent with AlCl₃ often resulted in low yields due to product decomposition during the removal of the high-boiling point solvent. google.com To circumvent this, mixed solvent systems like carbon disulfide and nitrobenzene were introduced. google.com A significant improvement was patented involving the use of nitromethane (B149229) and dichloromethane (B109758) as solvents, which provides a more controlled reaction environment. google.comgoogle.com
More recent advancements focus on "greener" chemistry principles. One highly efficient method utilizes an inexpensive, heterogeneous silica (B1680970) sulphuric acid (SSA) catalyst under solvent-free conditions, assisted by ultrasound. rsc.org This approach has achieved yields as high as 95% for similar acylphloroglucinols in just 15-20 minutes. researchgate.netrsc.org The SSA catalyst also has the advantage of being reusable for multiple reaction cycles. rsc.org
Table 1: Comparison of Catalysts and Conditions for Acylphloroglucinol Synthesis
| Catalyst | Solvent | Key Features | Reported Yield | Reference |
|---|---|---|---|---|
| Aluminum chloride (AlCl₃) | Nitrobenzene | Traditional method, but harsh workup and low yields. | Low | google.com |
| Aluminum chloride (AlCl₃) | Nitromethane/Dichloromethane | Patented improved process with better yield and control. | Improved | google.comgoogle.com |
| Silica Sulphuric Acid (SSA) | Solvent-free (Ultrasound) | "Green" method, very high yield, short reaction time, reusable catalyst. | Up to 95% | researchgate.netrsc.org |
| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | Ethyl acetate | Environmentally friendly heterogeneous catalyst for acylation. | Good to Excellent | researchgate.net |
Synthesis of Analogues and Structural Derivatives
To investigate how structural changes affect biological properties, numerous analogues of this compound have been synthesized. These modifications typically involve altering the acyl chain or making substitutions on the phenyl ring.
The structure of the acyl chain plays a significant role in the properties of acylphloroglucinols. nih.gov Synthetic strategies allow for the introduction of acyl chains with varying lengths, degrees of saturation, and branching patterns. acs.orgacs.org This is typically achieved by using different acyl chlorides or anhydrides in the Friedel-Crafts acylation step. For example, isobutyryl chloride or n-butyryl chloride can be used instead of hexanoyl chloride to produce derivatives with shorter, branched, or unbranched chains. acs.org
The synthesis of derivatives with different acyl groups, such as benzoyl, acetyl, isobutyryl, and isovaleroyl, has been reported. acs.org The length and saturation of the acyl chain can influence how the molecule interacts with biological systems, a concept also observed in lipid biology where acyl chain remodeling is a key regulatory process. nih.govreactome.orgcapes.gov.br
Modifying the trihydroxyphenyl ring is another key strategy for creating analogues. rsc.orgrsc.org The electron-rich nature of the phloroglucinol core makes it susceptible to various electrophilic substitution reactions beyond acylation.
Halogenation: The introduction of halogen atoms, such as chlorine, onto the aromatic ring can significantly alter a molecule's properties. For instance, the natural product DIF-1 is a chlorinated derivative of a phloroglucinol precursor, highlighting that chlorination is a biologically relevant modification. ebi.ac.uk
Alkylation and Alkoxylation: The hydroxyl groups on the phloroglucinol ring can be alkylated to form alkoxy (O-alkyl) groups, or the ring itself can be C-alkylated. nih.govnih.gov The synthesis of derivatives with alkyloxy groups ortho to the acyl substituent has been shown to be important for creating compounds with promising antibacterial activity. nih.gov Regioselective alkylation, where an alkyl group is added to a specific hydroxyl group, is often a synthetic challenge but can be achieved using specific reagents like cesium bicarbonate, which has been shown to favor alkylation at the 4-position in similar phenolic compounds. nih.gov
Table 2: Examples of Synthesized Acylphloroglucinol Derivatives
| Modification Type | Example of Derivative | Synthetic Approach | Reference |
|---|---|---|---|
| Acyl Chain Modification | 1-(2,4,6-Trihydroxyphenyl)-2-methylpropan-1-one (Isobutyryl derivative) | Friedel-Crafts acylation using isobutyryl chloride. | acs.org |
| Acyl Chain Modification | 1-(2,4,6-Trihydroxyphenyl)butan-1-one (Butyryl derivative) | Friedel-Crafts acylation using n-butyryl chloride. | acs.org |
| Ring Substitution (Halogenation) | 1-(3-Chloro-2,4,6-trihydroxyphenyl)hexan-1-one | Biosynthetic intermediate for DIF-1, involves enzymatic chlorination. | ebi.ac.uk |
| Ring Substitution (Alkoxylation) | (S,E)-1-(2-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-4,6-dihydroxyphenyl)-2-methylbutan-1-one | Multi-step synthesis involving O-alkylation of the phloroglucinol core. | nih.gov |
Development of Prodrug Strategies for Enhanced Biological Activity
The inherent biological activities of this compound, while significant, can be modulated and potentially enhanced through the strategic application of prodrug design. Prodrugs are inactive or less active bioreversible derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active compound. This approach is a cornerstone of medicinal chemistry, employed to overcome undesirable physicochemical or pharmacokinetic barriers, such as poor solubility, limited permeability, rapid metabolism, or lack of target specificity. For a molecule like this compound, with its multiple hydroxyl groups, several derivatization strategies can be envisioned to create prodrugs with improved therapeutic profiles.
One common prodrug strategy involves the masking of polar functional groups, such as the phenolic hydroxyls of this compound, to increase lipophilicity. Enhanced lipophilicity can lead to improved absorption and permeation across biological membranes. For instance, the hydroxyl groups can be converted into esters or carbonates, which are often more lipophilic and can be hydrolyzed by ubiquitous esterase enzymes in the body to regenerate the parent phenol.
Another approach centers on improving aqueous solubility. While seemingly counterintuitive for a phenolic compound, in certain formulation or delivery contexts, enhancing water solubility can be advantageous. This can be achieved by attaching hydrophilic moieties, such as phosphates or glycosides, to the hydroxyl groups. These derivatives can then be cleaved by phosphatases or glycosidases, respectively, to release the active this compound.
Targeted delivery represents a more sophisticated prodrug strategy. This involves conjugating the parent molecule to a promoiety that is recognized by specific transporters or enzymes that are overexpressed in the target tissue. For example, in the context of cancer therapy, a prodrug might be designed to be activated by enzymes that are abundant in the tumor microenvironment.
While specific research on prodrugs of this compound is not extensively documented in publicly available literature, the principles can be illustrated by examining derivatives of the core phloroglucinol structure. Phloroglucinol and its acylated derivatives are a well-studied class of compounds with a wide array of biological activities, and strategies to enhance these activities through derivatization provide a valuable framework. nih.gov
For example, the anti-inflammatory activity of synthetic acylphloroglucinols has been evaluated, demonstrating how modifications to the core structure can impact biological efficacy. The inhibitory concentrations (IC50) against inducible nitric oxide synthase (iNOS) and nuclear factor kappa-B (NF-κB) for a selection of phloroglucinol derivatives are presented in the table below. These data illustrate the structure-activity relationships that are fundamental to designing more potent derivatives, a key aspect of prodrug development.
| Compound | Compound Type | iNOS Inhibition (IC50, µM) | NF-κB Inhibition (IC50, µM) |
|---|---|---|---|
| Diacylphloroglucinol Derivative | Diacylphloroglucinol | 19.0 ± 1.4 | 34.0 ± 2.5 |
| Monoacylphloroglucinol Derivative | Monoacylphloroglucinol | > 50 | > 50 |
| Alkylated Acylphloroglucinol Derivative | Alkylated Acylphloroglucinol | 19.5 ± 2.1 | 37.5 ± 3.2 |
Data sourced from a study on synthetic acylphloroglucinols and their anti-inflammatory activities. The specific structures of the tested derivatives are detailed in the source publication. nih.gov
The data suggest that diacylation and alkylation of the phloroglucinol core can significantly enhance anti-inflammatory activity compared to a monoacyl derivative. nih.gov This provides a rational basis for the design of this compound prodrugs where modifications to the acyl chain or the phenolic hydroxyls could be explored to optimize a desired biological effect.
Furthermore, glycosylation of phloroglucinol derivatives represents another viable prodrug strategy. The isolation of [2,4-dihydroxy-6-(beta-D-glucopyranosyloxy)phenyl]-butan-1-one, a naturally occurring glucoside derivative of a phloroglucinol, highlights a biological precedent for this type of modification. nih.gov Such glycosides often exhibit altered solubility and bioavailability profiles compared to their aglycone counterparts and can be cleaved by glycosidases in the body to release the active form.
Biological Activities and Associated Molecular Mechanisms Pre Clinical Investigations
Role as a Biosynthetic Intermediate for Biologically Active Metabolites
1-(2,4,6-Trihydroxyphenyl)hexan-1-one, also known as 2-hexanoyl-1,3,5-benzenetriol or THPH, serves as a crucial biosynthetic intermediate in the production of the differentiation-inducing factor-1 (DIF-1) in the cellular slime mold Dictyostelium discoideum. nih.govebi.ac.uk DIF-1 is a chlorinated alkyl phenone that plays a vital role in inducing stalk cell differentiation during the development of Dictyostelium. nih.govebi.ac.uk
The biosynthesis of DIF-1 from this compound involves a series of enzymatic modifications, including chlorination and methylation. nih.gov Experimental evidence has confirmed that Dictyostelium cells can convert exogenous THPH into DIF-1. nih.gov This conversion process is sensitive to cerulenin, an inhibitor of polyketide synthases, which suggests that THPH itself is derived from a polyketide pathway. nih.gov The enzymatic activities responsible for the chlorination and methylation of the THPH core to yield DIF-1 have been identified in cell lysates of Dictyostelium. nih.gov
Investigations of Cellular and Molecular Effects of this compound and its Direct Derivatives
While direct studies on this compound are limited in some areas, research on its structural analogs, particularly other phloroglucinol (B13840) derivatives, provides significant insights into its potential biological activities.
Antiproliferative Activities in Cell Lines
Various phloroglucinol derivatives have demonstrated antiproliferative effects in different cancer cell lines, including HeLa cells. For instance, dimeric phloroglucinols such as japonicin A and uliginosin B, isolated from Hypericum myrianthum, have shown antiproliferative activity. nih.gov Other acylphloroglucinols substituted with monoterpenoids have also exhibited inhibitory effects on cell proliferation. jst.go.jp While these studies were not conducted on this compound itself, the consistent antiproliferative action of its structural analogs suggests a potential for this compound in cancer research. nih.govjst.go.jpmdpi.com
Table 1: Antiproliferative Activity of Phloroglucinol Derivatives
| Compound | Cell Line | Activity | Reference |
| Japonicin A | OVCAR-3 | Antiproliferative | nih.gov |
| Uliginosin B | OVCAR-3 | Antiproliferative | nih.gov |
| Empetrifelixin A | HMEC-1 | IC₅₀: 6.5 ± 0.1 μM | jst.go.jp |
| Empetrifelixin D | HMEC-1 | IC₅₀: 7.3 ± 0.4 μM | jst.go.jp |
Modulation of Cellular Differentiation Processes
The differentiation of 3T3-L1 preadipocytes into adipocytes is a widely used model to study the cellular and molecular mechanisms of adipogenesis. A structural analog of this compound, 2,4,6-trihydroxybenzaldehyde, has been shown to significantly inhibit adipocyte differentiation in 3T3-L1 cells. researchgate.net This inhibition is associated with the downregulation of key adipogenesis-related proteins, including CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net Another phloroglucinol derivative, 1-(3',5'-dihydroxyphenoxy)-7-(2'',4'',6-trihydroxyphenoxy)-2,4,9-trihydroxydibenzo-1,4-dioxin, also demonstrated inhibition of lipid accumulation in 3T3-L1 cells by downregulating adipogenic and lipogenic genes. researchgate.net These findings suggest that compounds with a phloroglucinol core may have the potential to modulate cellular differentiation processes.
Metabolic Regulation and Glucose Uptake Promotion
The regulation of glucose metabolism is a critical aspect of cellular function, and its dysregulation is implicated in various diseases. Studies on 3T3-L1 adipocytes have provided insights into how phloroglucinol derivatives can influence glucose uptake. For example, the phloroglucinol derivative 2,7-phloroglucinol-6,6-bieckol (PHB), isolated from the brown alga Ecklonia cava, was found to increase glucose uptake in 3T3-L1 adipocytes in a dose-dependent manner. nih.govuws.ac.uk This effect was attributed to the promotion of glucose transporter type 4 (GLUT4) translocation to the plasma membrane through the activation of the PI3K/AKT and AMPK signaling pathways. nih.govuws.ac.uk While this research was not on this compound, it highlights a potential mechanism by which related compounds can modulate glucose metabolism.
Table 2: Effect of a Phloroglucinol Derivative on Glucose Uptake in 3T3-L1 Adipocytes
| Compound | Concentration | Effect on Glucose Uptake | Reference |
| 2,7-Phloroglucinol-6,6-bieckol | 5 µM | Significant increase | uws.ac.uk |
| 2,7-Phloroglucinol-6,6-bieckol | 50 µM | Maximal effect | uws.ac.uk |
Enzyme Inhibition Studies
As of the current body of scientific literature, there are no available studies investigating the direct inhibitory effects of this compound or its closely related acylphloroglucinol derivatives on the enzymes Phosphodiesterase 1 (PDE1) and Mitochondrial Malate Dehydrogenase (MDH2). Further research is required to determine if this class of compounds interacts with these specific enzymes.
Antioxidant Properties and Reactive Oxygen Species Scavenging
The phloroglucinol core structure, characterized by its hydroxylated aromatic ring, is known to confer antioxidant properties. Phloroglucinol itself has been shown to possess radical scavenging capabilities. Acylphloroglucinols, the class of compounds to which this compound belongs, have also been demonstrated to have significant antioxidant activity. nih.govnih.govjst.go.jp
Studies on various acylphloroglucinol derivatives have confirmed their ability to protect against lipid peroxidation and scavenge free radicals. nih.gov For example, semimyrtucommulone (B1249973) and myrtucommulone A from Myrtus communis showed potent antioxidant effects. nih.gov The antioxidant activity of these compounds is generally attributed to the hydrogen-donating ability of their hydroxyl groups, which can stabilize free radicals. nih.gov
Table 3: Antioxidant Activity of Acylphloroglucinol Derivatives
| Compound/Extract | Assay | Result | Reference |
| Semimyrtucommulone | Lipid peroxidation protection | Powerful antioxidant | nih.gov |
| Myrtucommulone A | Lipid peroxidation protection | Powerful antioxidant | nih.gov |
| Acylphloroglucinols | DPPH radical scavenging | IC₅₀ = 42.76 ± 0.26 µg/mL | |
| Acylphloroglucinols | ABTS radical scavenging | IC₅₀ = 12.04 ± 1.60 µg/mL | |
| Flavaspidic acids PB and AB | Lipid peroxidation inhibition | IC₅₀ = 12.9 and 13.1 μM | jst.go.jp |
Anti-inflammatory Mechanisms (e.g., COX-2 inhibition pathways)
Pre-clinical research into the anti-inflammatory properties of acylphloroglucinols, the chemical class to which this compound belongs, has identified several potential mechanisms of action. While direct studies on this specific compound are limited, investigations into structurally related phloroglucinol derivatives provide insight into its possible anti-inflammatory pathways.
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory process and a significant therapeutic target. rsc.orgclevelandclinic.org The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is often achieved through the inhibition of COX-2. nih.gov Research has led to the discovery of polycyclic polyprenylated acylphloroglucinols (PPAPs) that function as potent and efficient COX-2 inhibitors. rsc.org This suggests that the acylphloroglucinol scaffold, present in this compound, is a viable structural basis for designing novel COX-2 inhibitors. rsc.org
Beyond direct COX-2 inhibition, phloroglucinol derivatives have been shown to modulate other key inflammatory mediators. nih.govnih.govmdpi.com Synthetic phloroglucinol-based compounds, including diacylphloroglucinol and alkylated acylphloroglucinol derivatives, have demonstrated inhibitory activity against inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB). nih.govmdpi.com For example, a diacylphloroglucinol compound and an alkylated acylphloroglucinol compound were identified as dual inhibitors of both iNOS and NF-κB. mdpi.com Similarly, other phloroglucinol derivatives were found to suppress the production of nitric oxide (NO) and reduce the expression of iNOS and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Structurally related compounds, such as benzylideneacetophenone derivatives, have also been shown to suppress COX-2 protein levels in a concentration-dependent manner in murine microglial cells. nih.gov These findings indicate that the anti-inflammatory effects of this compound class may result from a multi-target action on the complex inflammatory cascade.
Antimicrobial Potency (e.g., Antibacterial, Antifungal, Antiprotozoal activity)
This compound, also referred to as THPH, has been identified as a likely biosynthetic precursor for differentiation-inducing factor 1 (DIF-1), a chlorinated polyketide involved in the cellular differentiation of the slime mold Dictyostelium discoideum. ebi.ac.uk The broader class of phloroglucinol derivatives, particularly phlorotannins found in marine brown algae, is well-documented for its significant antimicrobial properties. researchgate.netnih.gov These compounds exhibit activity against both Gram-negative and Gram-positive bacteria, as well as various microfungi. nih.gov The antibiotic effect of phlorotannins can be either bactericidal or bacteriostatic. nih.gov
Antibacterial and Antifungal Activity
Phlorotannin-enriched extracts from various brown algae have demonstrated potent antibacterial and antifungal activity. nih.gov For instance, extracts from Desmarestia aculeata, Fucus vesiculosus, and Ectocarpus siliculosus showed low minimum inhibitory concentrations (MICs) against bacteria and yeast, with values ranging from 4 to 25 μg/mL. nih.gov Phloroglucinol itself is known to possess antibacterial and antifungal properties. researchgate.net The antimicrobial efficacy of these compounds is believed to involve mechanisms that affect the microbial cell membrane. mdpi.com While specific MIC values for this compound are not detailed in the available literature, the activity of related compounds suggests its potential as an antimicrobial agent. The table below summarizes the antimicrobial activity of phlorotannin-enriched extracts from various brown algae against selected microorganisms. nih.gov
| Microorganism | Extract Source | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Escherichia coli (Gram-negative bacterium) | Fucus vesiculosus | 8 |
| Escherichia coli (Gram-negative bacterium) | Ectocarpus siliculosus | 4 |
| Saccharomyces cerevisiae (Yeast) | Fucus vesiculosus | 25 |
| Saccharomyces cerevisiae (Yeast) | Ectocarpus siliculosus | 8 |
| Chlamydomonas reinhardtii (Microalga) | Fucus vesiculosus | 100 |
| Chlorella vulgaris (Microalga) | Fucus vesiculosus | ≥200 |
Data derived from a study on phlorotannin-enriched extracts from brown algae. nih.gov
Antiprotozoal Activity
There is currently no specific information available from the provided search results regarding the antiprotozoal activity of this compound or its close derivatives.
Immunomodulatory Actions
Phloroglucinol derivatives have demonstrated notable immunomodulatory actions in pre-clinical studies, suggesting that compounds like this compound may influence immune responses. nih.govnih.gov These actions are closely linked to their anti-inflammatory properties and involve the modulation of specific immune cells and signaling pathways.
One key area of immunomodulatory activity is in the context of allergic reactions. Bioactive phloroglucinol derivatives isolated from the marine brown alga Ecklonia stolonifera, such as dioxinodehydroeckol (B1249926) (DHE) and phlorofucofuroeckol A (PFF-A), have been shown to exert anti-allergic effects. nih.gov These compounds were found to reduce the cell surface expression of the high-affinity IgE receptor, FcεRI, on basophils. nih.gov This inhibition extended to the total cellular protein and mRNA levels for the FcεRI alpha chain, leading to a suppressed degranulation and histamine (B1213489) release from stimulated cells. nih.gov
Furthermore, the immunomodulatory effects of phloroglucinol derivatives include the regulation of inflammatory responses within the central nervous system. Certain derivatives have been shown to suppress the production of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, in lipopolysaccharide (LPS)-activated microglia, which are the primary immune cells of the brain. nih.gov This modulation of microglial activation highlights a potential role in neuroinflammation. nih.gov
Structure Activity Relationship Sar Studies
Impact of Hydroxyl Group Substitution Patterns on Biological Activity
The phloroglucinol (B13840) core, characterized by three hydroxyl (-OH) groups at positions 2, 4, and 6 on the phenyl ring, is a critical determinant of the biological activity of THPH. These groups are fundamental to the molecule's function, contributing significantly to its antioxidant and enzyme-inhibitory properties.
The 1,3,5-trihydroxybenzene (phloroglucinol) moiety is a known pharmacophore with diverse biological potentials, including anti-inflammatory, antibacterial, and cancer chemopreventive activities. nih.govmdpi.com The number and position of hydroxyl groups are paramount. Studies on related benzophenone (B1666685) derivatives have shown that the presence of three adjacent phenolic hydroxyl groups is beneficial for binding to enzymes like cyclooxygenase-2 (COX-2). nih.gov This arrangement can enhance hydrogen donation power through the delocalization of radicals, a key mechanism in antioxidant activity. nih.gov
Furthermore, research on simplified aplysiatoxin (B1259571) analogs demonstrated that the introduction of a phenolic hydroxyl group could significantly increase antiproliferative activity and binding affinity to protein kinase C (PKC) isozymes. nih.gov This is attributed to the potential for the hydroxyl group to form hydrogen bonds with target proteins or with phospholipid membranes, facilitating the compound's interaction with cellular components. nih.gov In contrast, analogs lacking this hydroxyl group may exhibit reduced efficacy. nih.gov Therefore, the specific 2,4,6-trihydroxyphenyl pattern in THPH is considered essential for its bioactivity, providing multiple sites for interaction with biological targets.
Influence of Acyl Chain Length and Chemical Modifications on Biological Activity
The hexanoyl chain (a six-carbon acyl group) of 1-(2,4,6-Trihydroxyphenyl)hexan-1-one plays a crucial role in modulating its biological profile, primarily by influencing its hydrophobicity. The length and saturation of the acyl chain can alter how the molecule interacts with and partitions into biological membranes, which is often a prerequisite for reaching intracellular targets.
In studies of other classes of molecules, such as cyclic lipopeptides, the length of the fatty acid acyl chain is a determining factor for both antimicrobial and hemolytic activity. researchgate.netnih.gov Generally, there is an optimal chain length for bioactivity; for instance, antimicrobial activity might be highest with C8 to C12 chains. nih.gov Chains that are too long or too short can lead to decreased efficacy. The hydrophobicity imparted by the acyl chain is a driving force for membrane interaction. nih.gov For phloroglucinol derivatives, this lipophilic tail allows the molecule to penetrate the lipid bilayers of cells and organelles.
Modifications to this chain can fine-tune the activity. For example, the saturation of the acyl chain can affect the binding of molecules to lipid monolayers. nih.govresearchgate.net Studies have shown that acyl chain saturation can promote peptide binding and structural disruption of membranes. nih.gov While specific SAR studies comparing various acyl chain lengths for THPH are not extensively documented, the principles derived from related fields suggest that the six-carbon chain of THPH provides a balance of hydrophilic (from the phloroglucinol head) and lipophilic (from the acyl tail) properties, which is essential for its biological function.
Effects of Halogenation and O-Methylation on Pharmacological Profiles (e.g., comparison of THPH with DIF-1)
The pharmacological profile of THPH can be dramatically altered by the addition of halogens and methyl groups to the phenyl ring. A prime example of this is the comparison between THPH and Differentiation-Inducing Factor-1 (DIF-1), a chlorinated and methylated derivative. THPH is the biosynthetic precursor to DIF-1. ebi.ac.uk
DIF-1 (1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one) is a signal molecule in the cellular slime mold Dictyostelium discoideum, where it induces stalk cell differentiation. nih.gov It also possesses anti-leukemic and other pharmacological activities in mammalian cells. nih.gov The conversion of THPH to DIF-1 involves two key modifications: chlorination at positions 3 and 5, and O-methylation at the 4-hydroxyl group. ebi.ac.uk
These modifications have profound effects on activity. DIF-1 is highly active in inducing stalk cell formation, whereas its metabolic precursor, THPH, is not. ebi.ac.uk The stepwise modification is crucial. For instance, DIF-3 (1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one), which has only one chlorine atom and lacks the second chlorine and the methyl group of DIF-1, has virtually no biological activity in Dictyostelium. researchgate.netresearchgate.net This indicates that both the specific di-chlorination pattern and the O-methylation are essential for the potent and specific activity of DIF-1. The electron-withdrawing nature of the chlorine atoms and the steric and electronic changes from O-methylation fundamentally change the molecule's interaction with its target receptors.
| Compound | Structure | Key Modifications from THPH | Reported Biological Activity |
|---|---|---|---|
| This compound (THPH) | None (Parent Compound) | Biosynthetic precursor to DIF-1. ebi.ac.uk | |
| DIF-1 | Two chlorine atoms added (positions 3 & 5); 4-OH group methylated. | Potent inducer of stalk cell differentiation; anti-leukemic activity. nih.gov | |
| DIF-3 | One chlorine atom added (position 3); 4-OH group methylated. | Virtually no activity in Dictyostelium. researchgate.net |
Stereochemical Considerations and Enantiomeric Effects
Stereochemistry, the three-dimensional arrangement of atoms, can have a significant impact on the biological activity of a drug molecule. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties because biological systems, such as enzyme active sites and receptors, are themselves chiral. researchgate.net
If the hexanoyl chain of THPH were to be substituted to create a chiral center, it would be expected that the resulting enantiomers could have different activities. One enantiomer may fit into a biological target's binding site more effectively than the other, leading to differences in potency, efficacy, or metabolism. researchgate.net While specific studies on chiral derivatives of THPH are limited, the principles of stereochemistry dictate that such modifications would be a critical aspect of its SAR.
Comparative Analysis with Structurally Related Phloroglucinol Derivatives
The biological activity of this compound can be better understood by comparing it to structurally related compounds. These comparisons highlight the importance of the phloroglucinol core and the acyl substituent.
Comparison with Phloroacetophenone: Phloroacetophenone (1-(2,4,6-trihydroxyphenyl)ethan-1-one) shares the same trihydroxyphenyl core but has a much shorter acyl chain (acetyl group, C2) instead of a hexanoyl group (C6). nist.gov This significant decrease in the length of the lipophilic tail would drastically reduce the molecule's ability to partition into lipid membranes, likely altering its bioavailability and spectrum of activity compared to THPH.
Comparison with 1-(2,4-Dihydroxyphenyl)hexan-1-one: This analog, derived from resorcinol, possesses a hexanoyl chain but lacks the hydroxyl group at the 6-position of the phenyl ring. chembk.com As discussed in section 5.1, the presence of all three hydroxyl groups is often crucial for potent activity. The absence of the third -OH group would reduce the molecule's hydrogen-bonding capacity and antioxidant potential, likely diminishing its biological efficacy relative to THPH.
Comparison with Complex Phloroglucinols (Phlorotannins): Phlorotannins are complex oligomers or polymers of phloroglucinol units found in brown algae. researchgate.net These larger molecules, such as flavaspidic acids, often exhibit potent biological activities, including xanthine (B1682287) oxidase inhibition. mdpi.com For example, Flavaspidic acid AP showed potent inhibitory activity comparable to the drug allopurinol. mdpi.com These compounds demonstrate that linking phloroglucinol units, often with various acyl and other substituents, can lead to highly active derivatives. Compared to these complex structures, THPH is a simple monomeric acylphloroglucinol, which may give it different pharmacokinetic properties.
| Compound Type | Example | Structural Difference from THPH | Impact on Activity |
|---|---|---|---|
| Shorter Acyl Chain | Phloroacetophenone | C2 (acetyl) chain instead of C6 (hexanoyl) chain. nist.gov | Reduced lipophilicity, likely altering membrane interaction and bioavailability. |
| Fewer Hydroxyl Groups | 1-(2,4-Dihydroxyphenyl)hexan-1-one | Lacks the C6-hydroxyl group on the phenyl ring. chembk.com | Reduced hydrogen bonding and antioxidant capacity, likely leading to lower potency. nih.gov |
| Dimeric Acylphloroglucinol | Flavaspidic Acid AP | Complex dimeric structure with different acyl groups. mdpi.com | Shows potent, specific enzyme inhibition (e.g., xanthine oxidase). mdpi.com |
| Halogenated & O-Methylated | DIF-1 | Contains two chloro groups and one O-methyl group. nih.gov | Gains highly specific signaling activity not present in the parent compound. researchgate.net |
Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to determining the molecular structure of 1-(2,4,6-trihydroxyphenyl)hexan-1-one by probing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy While specific experimental NMR data for this compound is not widely available in peer-reviewed literature, its structure has been confirmed through NMR as part of biosynthetic studies. ebi.ac.uk Based on the known structure, the expected ¹H NMR spectrum would feature characteristic signals for the aromatic protons on the trihydroxyphenyl ring and distinct signals for the protons of the hexanoyl chain. The ¹³C NMR spectrum would correspondingly show resonances for the carbonyl carbon, the aromatic carbons (both hydroxyl-substituted and unsubstituted), and the aliphatic carbons of the hexyl group.
Mass Spectrometry (MS) Mass spectrometry is a critical tool for determining the compound's molecular weight and fragmentation pattern, confirming its elemental composition. High-resolution mass spectrometry provides a precise mass measurement. For this compound (molecular formula C₁₂H₁₆O₄), the predicted monoisotopic mass is 224.10486 Da. uni.lu In biosynthetic studies, mass spectrometry is used alongside NMR for identification. ebi.ac.uk
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the molecule, aiding in its identification in complex mixtures. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 225.11214 | 149.3 |
| [M+Na]⁺ | 247.09408 | 156.7 |
| [M-H]⁻ | 223.09758 | 149.2 |
| [M+NH₄]⁺ | 242.13868 | 166.0 |
| [M+K]⁺ | 263.06802 | 153.6 |
| [M+H-H₂O]⁺ | 207.10212 | 144.0 |
| Data sourced from PubChemLite. uni.lu |
Infrared (IR) Spectroscopy An experimental IR spectrum for this compound is not readily found in the literature. However, the expected characteristic absorption bands can be predicted based on its functional groups. libretexts.orgmasterorganicchemistry.comvscht.cz Key expected absorptions include:
O–H stretch: A strong and broad band in the region of 3500–3200 cm⁻¹, characteristic of the phenolic hydroxyl groups. masterorganicchemistry.com
C–H stretch (aliphatic): Multiple bands just below 3000 cm⁻¹ arising from the hexyl chain. vscht.cz
C=O stretch (ketone): A strong, sharp absorption band around 1650-1700 cm⁻¹, indicative of the carbonyl group conjugated to the aromatic ring. masterorganicchemistry.com
C=C stretch (aromatic): Absorptions in the 1600–1400 cm⁻¹ region due to carbon-carbon stretching within the phenyl ring. vscht.cz
Chromatographic Methods for Isolation, Purification, and Purity Assessment
Chromatography is indispensable for separating this compound from reaction mixtures or biological extracts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for the purification and analysis of this compound. In studies of its biosynthesis, related factors were purified from biological media using HPLC. ebi.ac.uk While a specific, validated method for this compound is not detailed in the literature, a reverse-phase HPLC method for the closely related analogue, 1-(2,4,6-trihydroxyphenyl)ethanone, has been described. sielc.com This method uses a C18 column with a mobile phase of acetonitrile (B52724) and water, suggesting that a similar reverse-phase approach would be effective for this compound, likely requiring adjustment of the mobile phase gradient to account for the increased hydrophobicity from the longer hexanoyl chain. sielc.comsielc.com
Gas Chromatography (GC) Gas chromatography is another potential method for purity assessment. However, due to the low volatility and high polarity of this compound owing to its three phenolic hydroxyl groups, direct analysis by GC is challenging. Derivatization to convert the polar hydroxyl groups into less polar, more volatile ethers or esters would likely be necessary before analysis. GC-MS methods are well-established for the analysis of other, more volatile, phenols in various samples. springernature.comyoutube.com
Bioanalytical Approaches for Quantification in Biological Matrices
Quantifying endogenous or administered compounds in biological fluids or tissues is essential for pharmacokinetic and metabolic studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the benchmark for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity. researchgate.net The compound this compound (also referred to as THPH) has been identified as a biosynthetic precursor to differentiation-inducing factor 1 (DIF-1) in the amoeba Dictyostelium discoideum. ebi.ac.uk Studies have shown that living cells can convert THPH to DIF-1, and related compounds have been purified from the cell development medium for identification. ebi.ac.ukebi.ac.uk
This precedent indicates the feasibility of developing a robust LC-MS/MS method for the quantification of this compound in non-clinical biological samples, such as cell culture media. A typical method development would involve:
Sample Preparation: Extraction from the biological matrix (e.g., cell medium, plasma, or tissue homogenate) using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences. researchgate.netyoutube.com
Chromatographic Separation: An LC method, likely using a C18 reverse-phase column, would be optimized to separate the analyte from matrix components and any potential metabolites. youtube.comnih.gov
Mass Spectrometric Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for detection. This involves selecting a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) and monitoring for a characteristic product ion after fragmentation, ensuring high specificity and sensitivity. nih.govnih.gov
Validation: The method would be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, range, selectivity, stability, and recovery. researchgate.netyoutube.com
Crystallographic Analysis for Three-Dimensional Structure Determination
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure and packing in the solid state. As of the latest literature review, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. While the crystal structure of an isomer, 1-(3,4-dihydroxyphenyl)hexan-1-one, has been determined, this data does not apply to the 2,4,6-trihydroxy isomer. nih.gov Computational chemistry databases, such as PubChem, provide predicted 3D conformers, but these are not experimentally determined structures. uni.lu
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as 1-(2,4,6-Trihydroxyphenyl)hexan-1-one, and a biological target, typically a protein or enzyme.
Table 1: Potential Molecular Docking Applications for Phloroglucinol (B13840) Derivatives
| Target Protein/Enzyme | Therapeutic Area | Key Interactions Observed for Analogs | Predicted Role of this compound Moieties |
|---|---|---|---|
| Cyclooxygenase (COX) | Anti-inflammatory | Hydrogen bonds with active site residues (e.g., Arginine, Tyrosine) | Trihydroxyphenyl group as H-bond donor/acceptor |
| Lipoxygenase (LOX) | Anti-inflammatory | Hydrophobic interactions with the acyl chain | Hexanoyl chain occupying hydrophobic channels |
| PI3Kα | Anticancer | Interactions with the kinase domain | Combination of hydrogen bonding and hydrophobic interactions |
This table is illustrative and based on studies of the broader phloroglucinol class, as direct docking data for this compound is not available in the cited literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a series of related compounds, QSAR can identify the key physicochemical properties (descriptors) that govern their activity, enabling the prediction of bioactivity for novel, unsynthesized molecules.
No specific QSAR models for this compound have been published. However, QSAR studies have been successfully applied to other sets of phloroglucinol derivatives to understand their anti-leishmanial and anti-tumor activities. nih.govresearchgate.net These studies have shown that descriptors such as lipophilicity (CLogP), electronic properties (isoelectric point), and topological indices (Haray index, Platt index) are important for the biological activity of this class of compounds. nih.gov For this compound, the length and lipophilicity of the hexanoyl chain would be a critical parameter in any QSAR model.
Table 2: Common Descriptors in QSAR Models for Phloroglucinol Analogs
| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Lipophilic | CLogP (Calculated Log P) | Membrane permeability, hydrophobic interactions |
| Electronic | Isoelectric Point, Dipole Moment | Electrostatic interactions with target |
| Topological | Wiener Index, Platt Index | Molecular size, shape, and branching |
This table represents descriptors commonly used in QSAR studies of phloroglucinol derivatives and not a specific model for this compound.
Molecular Dynamics Simulations for Conformational Analysis and System Stability
Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For ligand-protein complexes, MD simulations can assess the stability of the docked pose, revealing how the ligand and protein adapt to each other and confirming the persistence of key interactions.
Specific MD simulation studies for this compound are absent from the scientific literature. However, MD simulations have been employed to validate the stability of docking poses for other phloroglucinol compounds targeting proteins like PI3Kα and for marine phlorotannins. doaj.orgmdpi.com These simulations, often run for nanoseconds, can confirm if the hydrogen bonds and hydrophobic contacts predicted by docking are maintained in a dynamic, solvated environment. Such a study on a complex of this compound would be essential to validate its binding mode and stability within a target's active site.
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover new potential applications for existing molecules or to find novel scaffolds. Furthermore, once a promising scaffold like the acylphloroglucinol core is identified, virtual libraries of novel derivatives can be designed and screened computationally to identify modifications that might enhance activity or improve pharmacokinetic properties.
While this compound itself has not been the subject of a dedicated virtual screening campaign, the phloroglucinol scaffold is a common feature in natural product libraries that are screened in silico. doaj.orgmdpi.com Studies have involved screening libraries of phloroglucinols against various targets, leading to the identification of promising hits. researchgate.netacs.org Based on the structure of this compound, a virtual library could be designed by:
Varying the length and branching of the acyl chain.
Introducing different functional groups (e.g., halogens, ethers) on the phloroglucinol ring.
Modifying the ketone group.
These designed derivatives could then be virtually screened to prioritize synthetic efforts toward more potent and selective compounds. researchgate.netmdpi.com
Prediction of Metabolic Pathways and Transformations (pre-clinical)
Predicting the metabolic fate of a compound is a critical step in pre-clinical drug development. Computational tools can predict likely metabolic transformations by identifying sites on the molecule susceptible to enzymatic action (e.g., by Cytochrome P450 enzymes) and by matching molecular structures to known metabolic pathways. nih.gov
There is no specific published data on the predicted or experimentally determined metabolic pathways for this compound. In general, phenolic compounds can undergo glucuronidation or sulfation of the hydroxyl groups. The alkyl chain could be susceptible to oxidation at various positions (omega and omega-1 oxidation). Computational systems like SMARTCyp or pathway prediction tools based on databases like KEGG and MetaCyc could be used to generate hypotheses about its metabolism. nih.govmdpi.com Such predictions would need to be confirmed by in vitro and in vivo experiments. The biosynthesis of the phloroglucinol core itself is well-studied in microorganisms, but this does not directly inform its metabolic breakdown in mammals. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Future Research Directions and Pre Clinical Translational Perspectives
Discovery of Novel Natural Sources and Uncharacterized Biosynthetic Enzymes
1-(2,4,6-Trihydroxyphenyl)hexan-1-one (THPH) has been identified as a naturally occurring plant metabolite, having been isolated from the stem bark of Syncarpia glomulifera. ebi.ac.uk However, its most well-characterized role is in the developmental biology of the social amoeba, Dictyostelium discoideum. In this organism, THPH is the direct biosynthetic precursor to the differentiation-inducing factor 1 (DIF-1), a chlorinated polyketide that governs the differentiation of amoebae into stalk cells. ebi.ac.ukebi.ac.uk
The biosynthesis of DIF-1 from THPH involves a series of enzymatic modifications, including chlorination and methylation. ebi.ac.ukebi.ac.uk Key enzymes in this pathway have been identified, notably a flavin-dependent halogenase, encoded by the chlA gene, which is responsible for the chlorination steps. ebi.ac.ukebi.ac.uk This enzyme catalyzes the transformation of THPH into its chlorinated derivatives. ebi.ac.uk The subsequent methylation is carried out by a specific methyltransferase that utilizes S-adenosyl-L-methionine as a co-substrate. ebi.ac.uk
Future research should focus on screening a wider range of plant, fungal, and microbial species to identify new natural sources of THPH. Such discoveries could unveil novel biosynthetic pathways and enzymes with unique catalytic properties. The characterization of these uncharacterized enzymes, particularly polyketide synthases and tailoring enzymes like halogenases and methyltransferases, could provide new tools for biocatalysis and synthetic biology.
Development of Advanced Synthetic Methodologies for Scalable Production and Diversity-Oriented Synthesis
The chemical synthesis of this compound and its analogues is crucial for enabling detailed biological studies and further derivatization. The core structure is typically assembled via a Friedel-Crafts acylation reaction, where a phloroglucinol-type precursor is acylated with a hexanoyl group. researchgate.net Literature suggests that synthetic routes have been developed with yields around 61%. lookchem.com
Future efforts should be directed towards developing more advanced and efficient synthetic methodologies. This includes optimizing reaction conditions for scalability to ensure a reliable and cost-effective supply of the parent compound. Furthermore, the development of diversity-oriented synthesis strategies is a high-priority research area. By creating versatile synthetic platforms, researchers can efficiently generate a wide array of analogues with modifications to both the aromatic ring and the acyl chain. This would facilitate a systematic exploration of the structure-activity relationships (SAR) for various biological targets.
Deeper Elucidation of Cellular and Molecular Mechanisms of Action for Specific Biological Activities
The primary established biological role of this compound is as a metabolic intermediate. ebi.ac.uk In Dictyostelium discoideum, it is converted to DIF-1, a signaling molecule that induces stalk cell formation. ebi.ac.uk This process is a key model for understanding cellular differentiation. The mechanism involves the uptake of THPH and its subsequent enzymatic conversion, which triggers a specific developmental pathway. ebi.ac.ukebi.ac.uk
Beyond its role as a precursor, the phloroglucinol (B13840) scaffold suggests other potential biological activities. The hydroxyl groups on the aromatic ring confer antioxidant properties, enabling the molecule to scavenge free radicals, which could protect cells from oxidative stress. Preliminary research also suggests potential anti-inflammatory effects through the modulation of pro-inflammatory cytokines and enzymes. However, in an antiplasmodial assay, THPH itself was found to be inactive. ebi.ac.uk
A deeper elucidation of its cellular and molecular mechanisms is required. Future studies should investigate its interaction with specific molecular targets, such as enzymes and signaling proteins, to understand its potential antioxidant and anti-inflammatory effects. Investigating its influence on various signaling pathways in different cell types will be critical to uncovering its full biological potential.
Design and Synthesis of Novel Derivatives with Improved Selectivity and Potency
The natural biosynthetic pathway of DIF-1 from THPH in Dictyostelium provides a clear example of how structural modification can lead to potent biological activity. The addition of chlorine atoms and a methyl group transforms the inactive precursor into a highly specific signaling molecule. ebi.ac.ukebi.ac.uk
Table 1: Key Derivatives in the Biosynthesis of DIF-1
| Compound Name | Abbreviation | Key Structural Features |
|---|---|---|
| This compound | THPH | Parent phloroglucinol structure with a hexanoyl group. |
| (3-chloro-2,4,6-trihydroxyphenyl)hexan-1-one | Chloro-THPH | Monochlorinated derivative of THPH. ebi.ac.ukmonarchinitiative.org |
| 1-(3,5-dichloro-2,4,6-trihydroxyphenyl)hexan-1-one | Dichloro-THPH | Dichlorinated intermediate. jst.go.jp |
This natural derivatization serves as a blueprint for future synthetic efforts. The design and synthesis of novel derivatives should be a major focus of research. By systematically modifying the structure—for instance, by altering the length and branching of the alkyl chain, changing the substitution pattern on the aromatic ring, or introducing different functional groups—researchers can aim to create new compounds with improved potency and selectivity for specific biological targets, such as cancer cells or inflammatory pathways.
Investigation in Complex Pre-clinical in vitro and in vivo Models for Proof-of-Concept
Pre-clinical models are essential for translating basic research findings into potential therapeutic applications. pharmafocusasia.com These models are broadly categorized as in vitro (experiments conducted in a controlled environment outside a living organism, such as on cell cultures) and in vivo (experiments conducted within a whole, living organism, such as an animal model). pharmafocusasia.comsquarespace.com
The study of THPH in Dictyostelium discoideum serves as a foundational in vivo proof-of-concept. ebi.ac.uk Feeding experiments have shown that these cells can take up externally supplied THPH and convert it into DIF-1, which then induces the expected biological response of stalk cell differentiation. ebi.ac.uk This confirms the compound's bioavailability and its role as a functional precursor in a living system.
Future research must expand the investigation of THPH and its novel derivatives into more complex pre-clinical models. This includes using various human cell lines (in vitro) to screen for specific activities, such as anticancer or anti-inflammatory effects. nih.gov Promising derivatives should then advance to in vivo studies using animal models (e.g., rodents) to evaluate their efficacy and pharmacological properties within a whole organism. transpharmlab.comnih.gov
Exploration of Chemical Biology Tools and Probes Based on this compound and its Derivatives
The compound this compound is itself a valuable chemical biology tool. Researchers have used it as a probe to dissect the biosynthetic pathway of DIF-1. For example, by supplying THPH to cell lysates of Dictyostelium, scientists were able to characterize the specific chlorinating and methylating enzymatic activities involved in its conversion. ebi.ac.ukebi.ac.uk The use of inhibitors, such as the polyketide synthase inhibitor cerulenin, in conjunction with THPH feeding experiments, helped to confirm its origin from a polyketide skeleton. ebi.ac.uk
Future exploration should focus on developing more sophisticated chemical biology tools based on the THPH scaffold. This could involve synthesizing tagged versions of the molecule (e.g., with fluorescent or biotin (B1667282) labels) to visualize its uptake and localization within cells. Creating photo-affinity probes would allow researchers to identify its direct binding partners and molecular targets. These tools would be invaluable for elucidating new mechanisms of action and discovering novel biological roles for this class of compounds.
Q & A
Q. What are the established synthetic routes for 1-(2,4,6-Trihydroxyphenyl)hexan-1-one?
The compound is typically synthesized via Friedel-Crafts acylation , where a hexanoyl chloride reacts with phloroglucinol (2,4,6-trihydroxybenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key steps include:
- Protection of phenolic hydroxyl groups (e.g., using methyl or acetyl groups) to prevent side reactions.
- Purification via column chromatography or recrystallization from ethanol/water mixtures.
- Deprotection under acidic or basic conditions to restore hydroxyl groups.
Data Table :
| Reactants | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Phloroglucinol + Hexanoyl chloride | AlCl₃ | ~65% |
Q. How can purity and structural integrity be validated?
- Melting Point : Compare observed values (e.g., 219–221°C for analogous compounds) with literature data .
- Spectroscopy :
- NMR : Confirm aromatic protons (δ 5.5–6.5 ppm for trihydroxyphenyl) and alkyl chain integration (δ 1.2–2.8 ppm) .
- FT-IR : Detect carbonyl stretching (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 225.123 for C₁₂H₁₆O₄) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to skin/eye irritation risks (H315, H318, H335 hazard codes) .
- First Aid :
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact : Wash with soap/water; apply emollients if irritation persists .
- Storage : Keep in airtight containers at 4°C to prevent oxidation .
Advanced Research Questions
Q. How does the crystal structure influence its reactivity or biological activity?
Single-crystal X-ray diffraction reveals:
- Triclinic crystal system (space group P1) with unit cell parameters:
- a = 7.170 Å, b = 8.070 Å, c = 10.634 Å
- α = 75.64°, β = 73.37°, γ = 88.32° .
- Hydrogen-bonding networks between hydroxyl and carbonyl groups stabilize the structure, potentially affecting solubility and intermolecular interactions .
Q. What computational methods are suitable for studying its electronic properties?
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
- Molecular Dynamics (MD) : Analyze stability in solvent environments (e.g., water, DMSO) over nanosecond timescales .
Q. How can contradictory spectral data be resolved?
For example, discrepancies in NMR chemical shifts may arise from:
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃.
- Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms .
- Supplementary techniques : Pair with IR/Raman spectroscopy or X-ray crystallography for cross-validation .
Q. What strategies optimize its solubility for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH adjustment : Deprotonate hydroxyl groups in alkaline buffers (pH > 10).
- Derivatization : Introduce methyl or acetyl groups to reduce polarity .
Methodological Recommendations
- Synthetic Optimization : Screen Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) to improve yield .
- Data Reproducibility : Report solvent purity, temperature, and reaction time in detail.
- Theoretical-Experimental Synergy : Combine DFT predictions with experimental spectroscopic data to validate electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
